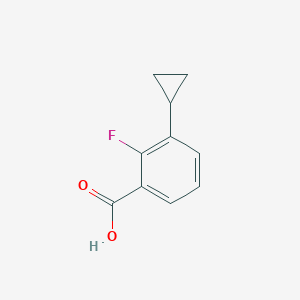
3-Cyclopropyl-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluorobenzoic acid typically involves the introduction of the cyclopropyl and fluorine substituents onto the benzoic acid core. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-fluorobenzoic ketones, while reduction can produce cyclopropyl-fluorobenzyl alcohols .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopropyl-3-fluorobenzoic acid
- 3-Fluorobenzoic acid
- Cyclopropylbenzoic acid
Uniqueness: 3-Cyclopropyl-2-fluorobenzoic acid is unique due to the specific positioning of the cyclopropyl and fluorine groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1699946-41-2 |
|---|---|
Molekularformel |
C10H9FO2 |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
3-cyclopropyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI-Schlüssel |
NXKJTLJIIOUGHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C(=CC=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
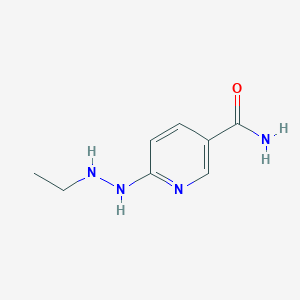
![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)

![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13207721.png)
![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
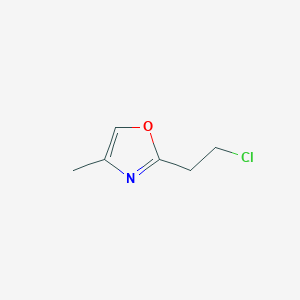
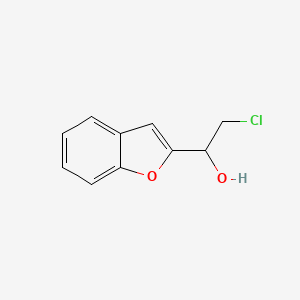
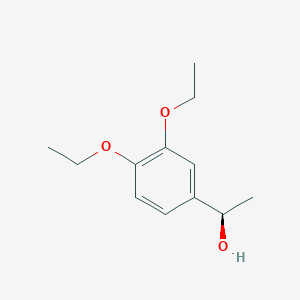



![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)
